molecular formula C13H20O4 B8049303 2-(5-(Methoxycarbonyl)bicyclo[3.2.2]nonan-1-yl)acetic acid

2-(5-(Methoxycarbonyl)bicyclo[3.2.2]nonan-1-yl)acetic acid

Cat. No.: B8049303
M. Wt: 240.29 g/mol
InChI Key: PPANCSFYBNIBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(Methoxycarbonyl)bicyclo[322]nonan-1-yl)acetic acid is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

2-(5-methoxycarbonyl-1-bicyclo[3.2.2]nonanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-17-11(16)13-4-2-3-12(5-7-13,6-8-13)9-10(14)15/h2-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPANCSFYBNIBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(CC1)(CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Methoxycarbonyl)bicyclo[3.2.2]nonan-1-yl)acetic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent steps involve functional group transformations to introduce the methoxycarbonyl and acetic acid moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes, such as crystallization and chromatography, are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Methoxycarbonyl)bicyclo[3.2.2]nonan-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(5-(Methoxycarbonyl)bicyclo[3.2.2]nonan-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-(Methoxycarbonyl)bicyclo[3.2.2]nonan-1-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid
  • 5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(5-(Methoxycarbonyl)bicyclo[3.2.2]nonan-1-yl)acetic acid has a distinct bicyclic structure that imparts unique chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

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